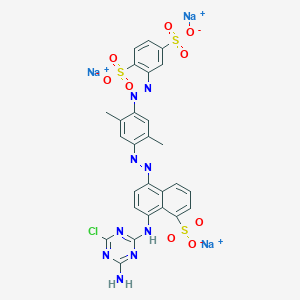
Reactive orange 35
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Reactive orange 35 is a synthetic dye that belongs to the class of reactive dyes. It is commonly used in the textile industry to dye cotton, silk, and other natural fibers . The compound is known for its bright color and ability to form covalent bonds with fibers, making it a popular choice for dyeing applications.
Méthodes De Préparation
The preparation of reactive orange 35 involves several synthetic routes and reaction conditions. One common method includes the use of a formula (II) compound and J acid to carry out a first condensation reaction, followed by further reactions to achieve the desired dye structure . Industrial production methods focus on optimizing the process to ensure high fixation rates, good level-dyeing properties, and minimal environmental impact .
Analyse Des Réactions Chimiques
Reactive orange 35 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include single-walled carbon nanotubes (SWCNTs), which facilitate the separation of residual dyes through electrostatic interactions . Major products formed from these reactions include different derivatives of the dye, which can be used for various applications.
Applications De Recherche Scientifique
Reactive orange 35 has a wide range of scientific research applications. It is used in the textile industry for dyeing cotton, silk, and other natural fibers . Additionally, it is employed in forensic science for the identification of cotton fibers dyed with reactive dyes . The compound is also used in environmental studies to investigate the adsorption of dyes onto carbon nanotubes and other materials .
Mécanisme D'action
The mechanism of action of reactive orange 35 involves its ability to form covalent bonds with fibers through chemical reactions. This process is facilitated by the presence of reactive groups in the dye structure, which interact with the fibers to create strong, stable bonds . The molecular targets and pathways involved in this process include the formation of azo bonds and the interaction with carbon nanotubes .
Comparaison Avec Des Composés Similaires
Reactive orange 35 is similar to other reactive dyes, such as reactive blue 4, reactive red 198, and reactive black 5 . it is unique in its specific color properties and its ability to form strong covalent bonds with fibers. This makes it particularly suitable for applications where bright, long-lasting colors are desired.
Similar Compounds::- Reactive blue 4
- Reactive red 198
- Reactive black 5
Propriétés
Formule moléculaire |
C27H19ClN9Na3O9S3 |
|---|---|
Poids moléculaire |
814.1 g/mol |
Nom IUPAC |
trisodium;2-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-5-sulfonatonaphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzene-1,4-disulfonate |
InChI |
InChI=1S/C27H22ClN9O9S3.3Na/c1-13-11-20(36-37-21-12-15(47(38,39)40)6-9-22(21)48(41,42)43)14(2)10-19(13)35-34-17-7-8-18(30-27-32-25(28)31-26(29)33-27)24-16(17)4-3-5-23(24)49(44,45)46;;;/h3-12H,1-2H3,(H,38,39,40)(H,41,42,43)(H,44,45,46)(H3,29,30,31,32,33);;;/q;3*+1/p-3 |
Clé InChI |
QODWDUXKFKJVCQ-UHFFFAOYSA-K |
SMILES canonique |
CC1=CC(=C(C=C1N=NC2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])C)N=NC3=C4C=CC=C(C4=C(C=C3)NC5=NC(=NC(=N5)N)Cl)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



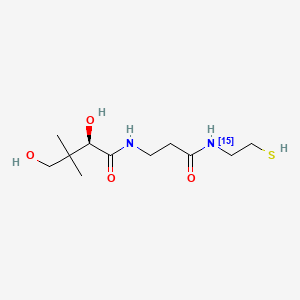
![N-(6-{4-[(4'-Chlorobiphenyl-2-Yl)methyl]piperazin-1-Yl}-1,1-Dioxido-1,2-Benzothiazol-3-Yl)-4-{[(2r)-4-(Dimethylamino)-1-(Phenylsulfanyl)butan-2-Yl]amino}-3-Nitrobenzenesulfonamide](/img/structure/B12382962.png)
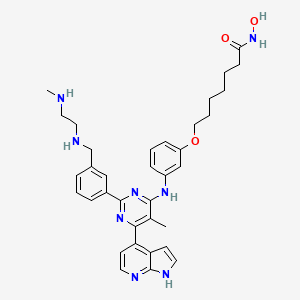
![(1S,2R,3S,6R,7R,9S,12S)-2-hydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B12382974.png)
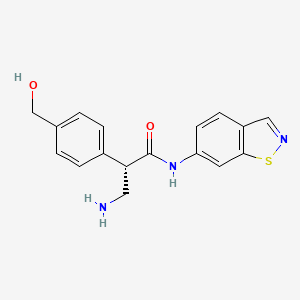
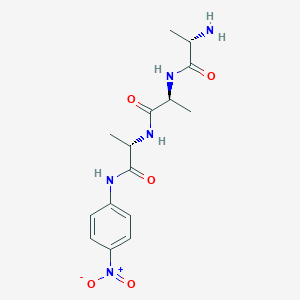

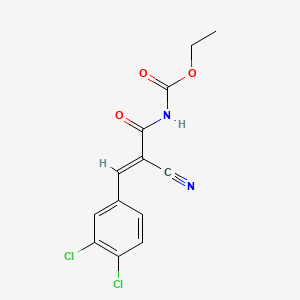
![Sodium 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate](/img/structure/B12382998.png)

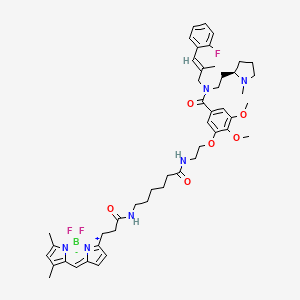
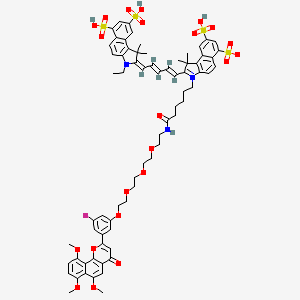
![ethyl (4-{3-[2,4-dihydroxy-5-(1-methylethyl)phenyl]-5-sulfanyl-4H-1,2,4-triazol-4-yl}benzyl)carbamate](/img/structure/B12383018.png)
